3-(5-甲基-3-苯基异恶唑-4-基)苯磺酰胺

描述

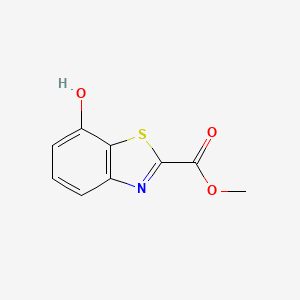

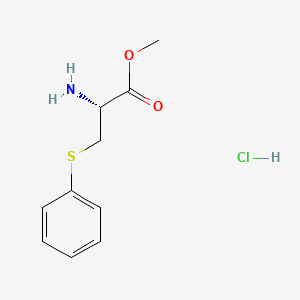

“3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is an impurity of Parecoxib . Parecoxib is a COX2 selective inhibitor and a water-soluble and injectable prodrug of valdecoxib . The compound appears as a brown solid .

Molecular Structure Analysis

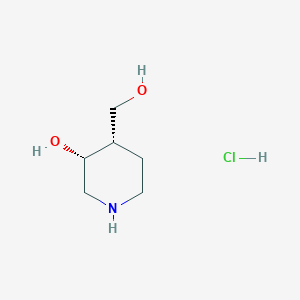

The molecular formula of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is C16H14N2O3S . The InChI key is QHTHRXSCXPHAHP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The boiling point of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is 501.5±60.0 °C at 760 mmHg . Its density is 1.3±0.1 g/cm3 .科学研究应用

COX-2 抑制和抗炎特性

该化合物因其作为选择性 COX-2 抑制剂的作用而被研究,这对开发炎症治疗方法至关重要。 通过靶向 COX-2,它为创建抗炎药物提供了一条潜在途径,与非选择性 NSAID 相比,这些药物具有更少的胃肠道副作用 .

止痛应用

由于其 COX-2 抑制特性,人们对使用该分子作为开发新型止痛药的基础产生了浓厚的兴趣。 这些药物可能特别有用,用于管理慢性疼痛状况,而不必承担与阿片类药物使用相关的风险 .

退热作用

研究表明,选择性 COX-2 抑制剂还可以作为退热药,降低发烧。 该化合物调节人体温度反应的能力使其成为治疗发烧症状的候选药物 .

肿瘤学研究

COX-2 在肿瘤生长和转移中的作用一直是肿瘤学研究的主题。 作为 COX-2 抑制剂,该化合物可能有助于开发新的癌症疗法,特别是那些针对炎症驱动的癌症的疗法 .

神经退行性疾病

人们正在研究 COX-2 抑制剂对阿尔茨海默病等神经退行性疾病的影响。 像 3-(5-甲基-3-苯基异恶唑-4-基)苯磺酰胺这样的化合物的抗炎作用可能会减缓此类疾病的进展 .

心血管疾病管理

虽然 COX-2 抑制剂与心血管风险有关,但人们正在研究为这些药物创建更安全的特性。 该化合物可能是开发兼顾疗效和心血管安全的 COX-2 抑制剂的关键 .

眼科用途

COX-2 抑制剂的抗炎特性表明其在治疗炎症性眼部疾病方面具有潜在的应用。 对该化合物衍生物的研究可能会导致治疗葡萄膜炎和其他眼部炎症疾病的新方法 .

兽医学

选择性 COX-2 抑制剂也正在被研究用于兽医学。 它们可以为动物管理疼痛和炎症提供更安全的替代方案,其应用范围从术后护理到慢性疾病 .

作用机制

Target of Action

The primary target of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is the cyclooxygenase-2 (COX-2) enzyme . This enzyme is responsible for the production of proinflammatory prostanoids, which are compounds that contribute to inflammation and pain .

Mode of Action

“3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” acts as a potent and selective inhibitor of the COX-2 enzyme . By inhibiting this enzyme, the compound reduces the production of proinflammatory prostanoids, thereby alleviating inflammation and pain .

Biochemical Pathways

The inhibition of the COX-2 enzyme disrupts the synthesis of proinflammatory prostanoids. These prostanoids are part of the biochemical pathway that leads to inflammation and pain. By inhibiting their production, “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” effectively interrupts this pathway, reducing inflammation and pain .

Pharmacokinetics

These may include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .

Result of Action

The result of the action of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is a reduction in inflammation and pain. This is achieved by inhibiting the COX-2 enzyme and disrupting the production of proinflammatory prostanoids .

生化分析

Biochemical Properties

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition is crucial for understanding the compound’s potential anti-inflammatory properties. Additionally, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide interacts with other biomolecules such as receptors and transporters, influencing their function and activity.

Cellular Effects

The effects of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and pain response . By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby modulating the inflammatory response. Furthermore, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide affects gene expression by altering the transcription of genes involved in inflammation and cell proliferation.

Molecular Mechanism

The molecular mechanism of action of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide involves its binding interactions with specific biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity . This binding prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Additionally, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide may also interact with other enzymes and receptors, leading to changes in their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of COX-2 and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and renal toxicity have been observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed into cells through passive diffusion and active transport mechanisms. Once inside the cells, it can accumulate in specific tissues, particularly those involved in inflammation and pain response. The distribution of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX-2 and other enzymes . Additionally, it may be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its biochemical effects.

属性

IUPAC Name |

3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3,(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTHRXSCXPHAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741522 | |

| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386273-25-2 | |

| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

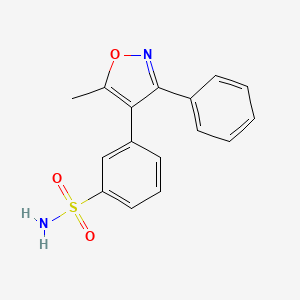

![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)

![2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole](/img/structure/B1454792.png)

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)